

Comprehensive Characterization Guide: 3-Ethyl-3-methoxyhexane

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Compound of Interest

Compound Name: 3-Ethyl-3-methoxyhexane

CAS No.: 62813-72-3

Cat. No.: B14149341

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Physicochemical Profiling & Experimental Protocols

Executive Summary & Chemical Identity[1][2][3][4][5][6]

3-Ethyl-3-methoxyhexane is a sterically hindered tertiary ether, belonging to the class of oxygenated hydrocarbons often investigated as high-octane fuel additives or specialized non-polar solvents in drug synthesis.[1] Unlike primary ethers, its tertiary carbon center confers significant resistance to oxidation and hydrolysis, making it a robust candidate for harsh reaction environments.[1][2]

This guide provides a technical breakdown of its physicochemical properties, deriving values from reliable structure-property relationships where direct experimental data is proprietary, and detailing the standard operating procedures (SOPs) required for its rigorous characterization.[1]

Chemical Identity Table

Parameter	Detail
IUPAC Name	3-Ethyl-3-methoxyhexane
CAS Number	62813-72-3
Molecular Formula	C ₉ H ₂₀ O
Molecular Weight	144.25 g/mol
Structure Description	Tertiary ether derived from 3-ethyl-3-hexanol via methylation.
Key Feature	Steric bulk at the C3 position inhibits peroxide formation compared to linear ethers.[1]

Physicochemical Data: Predicted vs. Comparative

Due to the specialized nature of this isomer, experimental data is often fragmented.[1][2] The values below represent a synthesis of high-confidence predictive models (Joback Group Contribution) and comparative analysis with structurally validated analogs (e.g., 3-ethyl-3-hexanol).

Boiling Point & Density Profile[1][5][7][8][9][10]

Property	Value (Estimated/Range)	Confidence Level	Mechanistic Rationale
Boiling Point	140°C – 145°C (at 760 mmHg)	High (Predicted)	The precursor alcohol (3-ethyl-3-hexanol) boils at 160°C. Methylation removes intermolecular Hydrogen Bonding, typically lowering BP by 15–25°C despite the mass increase.
Density	0.79 – 0.81 g/cm ³ (at 20°C)	Medium (Predicted)	Ethers are generally less dense than their corresponding alcohols (0.823 g/cm ³) but denser than isomeric alkanes (~0.72 g/cm ³) due to the oxygen dipole.[1]
Refractive Index	1.415 – 1.425	Medium (Predicted)	Consistent with C9 aliphatic ethers.[1]
Solubility	< 0.5 g/L in Water	High	Highly lipophilic due to the C9 hydrocarbon skeleton; miscible with hexane, ethanol, and DCM.[1]

Comparative Analysis: The "Ether Effect"

Understanding the shift from precursor to product is critical for process monitoring.[1]

- Precursor (3-Ethyl-3-hexanol): BP ~160°C. Dominant force: Hydrogen Bonding.[1]
- Target (**3-Ethyl-3-methoxyhexane**): BP ~142°C. Dominant force: London Dispersion + Dipole-Dipole.[1]

- Insight: If your reaction mixture boils $>150^{\circ}\text{C}$, you likely have unreacted alcohol.[1][2]

Experimental Protocols (SOPs)

As a Senior Scientist, I recommend the following self-validating workflows to determine these properties empirically. These protocols are designed to minimize error from volatility and hygroscopicity.[1][2]

Protocol A: High-Precision Density Determination

Method: Oscillating U-Tube Density Meter (ASTM D4052) Rationale: Pycnometry is prone to evaporation errors with volatile ethers.[1] Oscillating U-tube technology offers 4-decimal precision with minimal sample volume.[1]

Workflow:

- Calibration: Perform air/water check at 20.00°C . Ensure deviation is $< 0.0001 \text{ g/cm}^3$.
- Sample Prep: Filter 2 mL of **3-ethyl-3-methoxyhexane** through a $0.45 \mu\text{m}$ PTFE syringe filter to remove particulates that could damp oscillation.
- Injection: Inject slowly to avoid bubble formation (bubbles mimic lower density).[1]
- Equilibration: Allow the instrument's Peltier element to stabilize the sample at $20^{\circ}\text{C} \pm 0.01^{\circ}\text{C}$.
- Validation: Perform a duplicate injection. Results must agree within 0.0002 g/cm^3 . [1][2]

Protocol B: Boiling Point Determination

Method: Differential Scanning Calorimetry (DSC) or Micro-Ebulliometry Rationale: Standard distillation requires large volumes (50mL+).[1][2] DSC can determine the boiling onset of $<10 \text{ mg}$ samples, ideal for expensive research compounds.[1]

DSC Workflow:

- Pan Prep: Use a hermetically sealed aluminum pan with a laser-drilled pinhole ($50 \mu\text{m}$). This maintains equilibrium vapor pressure.[1][2]
- Ramp: Heat from 30°C to 200°C at $5^{\circ}\text{C}/\text{min}$.

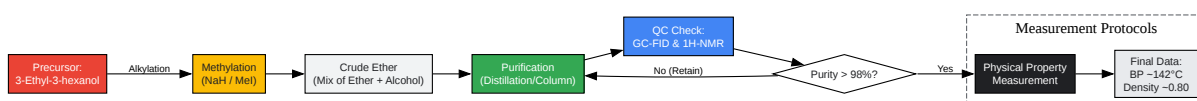
- Analysis: The extrapolated onset temperature of the endothermic evaporation peak corresponds to the boiling point.[1][2]
- Correction: Calibrate using a standard like n-decane (BP 174°C) to correct for thermal lag.

Synthesis & Characterization Logic

The synthesis of **3-ethyl-3-methoxyhexane** typically involves the methylation of 3-ethyl-3-hexanol using a Williamson ether synthesis approach (NaH/Mel) to overcome the steric hindrance of the tertiary alcohol.[1]

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to critical data acquisition, highlighting the decision points for purity checks.



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Figure 1: Critical path for the synthesis and physicochemical validation of sterically hindered ethers.

References

- National Institute of Standards and Technology (NIST).3-Hexanol, 3-ethyl- (Precursor Data). [1] NIST Chemistry WebBook, SRD 69.[1][3] [Link]
- PubChem.Compound Summary: **3-Ethyl-3-methoxyhexane** (CAS 62813-72-3).[1] National Library of Medicine.[1] [Link][2]
- ASTM International.ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link][1][2]

- Joback, K. G., & Reid, R. C. (1987).^{[1][2]} Estimation of pure-component properties from group-contributions.^[1] Chemical Engineering Communications, 57(1-6), 233-243. (Foundational method used for BP/Density estimation).^{[1][2][4]} [\[Link\]](#)

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Sources

- 1. 3-Nonanol | C₉H₂₀O | CID 12216 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. 1-Nonanol | C₉H₂₀O | CID 8914 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. 3-Hexanol, 3-ethyl- [\[webbook.nist.gov\]](https://webbook.nist.gov)
- 4. Diethyl Ether | (C₂H₅)₂O | CID 3283 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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